molecular formula C7H10O2 B1147792 trans-4,5-Epoxy-2E-heptenal CAS No. 69511-21-3

trans-4,5-Epoxy-2E-heptenal

Cat. No.: B1147792
CAS No.: 69511-21-3
M. Wt: 126.155
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Description

Trans-4,5-Epoxy-2E-heptenal, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95% min..
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Properties

CAS No.

69511-21-3

Molecular Formula

C7H10O2

Molecular Weight

126.155

Purity

95% min.

Synonyms

trans-4,5-epoxy-2E-heptenal

Origin of Product

United States

Significance Within Alpha,beta Unsaturated Epoxy Aldehydes Derived from Lipid Peroxidation

trans-4,5-Epoxy-2E-heptenal is a notable member of the α,β-unsaturated epoxy aldehydes, a class of compounds formed during the peroxidation of lipids. Its structure contains two key reactive functional groups: an epoxide ring and an α,β-unsaturated aldehyde. This bifunctional nature makes it significantly more reactive than simple unsaturated aldehydes. The electrophilic character of both the carbon-carbon double bond (subject to Michael addition) and the carbonyl carbon, combined with the reactivity of the epoxide ring, allows it to readily interact with biological nucleophiles.

Its significance lies in its high reactivity towards the side chains of amino acids, particularly lysine (B10760008) and histidine, as well as with aminophospholipids like phosphatidylethanolamine (B1630911). glpbio.comnih.govnih.govcaymanchem.com This reactivity is a crucial aspect of the molecular damage that occurs during oxidative stress in both food systems and biological tissues. The reactions of epoxy aldehydes such as this compound with amino groups can lead to the formation of pyrrole (B145914) derivatives. researchgate.net These reactions are responsible for the development of browning and fluorescence in model systems, indicating their role in protein modification and cross-linking. researchgate.netacs.org The study of this compound and related epoxyalkenals is therefore vital for understanding the mechanisms of protein and phospholipid damage initiated by lipid oxidation. nih.govresearchgate.net

Historical Context of Its Discovery and Initial Characterization in Biological and Food Systems

The initial, detailed characterization of trans-4,5-Epoxy-2E-heptenal's reactivity emerged from research in the 1990s, which sought to understand the chemical basis of damage caused by lipid oxidation products. Foundational work by researchers Francisco J. Hidalgo and Rosario Zamora established the compound as a potent modifier of biological molecules. Their studies meticulously detailed its reactions with various nucleophiles.

A 1994 study demonstrated the modification of lysine (B10760008) amino groups by this compound, highlighting its role as a lipid peroxidation product capable of altering proteins. glpbio.comcaymanchem.com Subsequent research expanded on this, investigating the browning and fluorescence that developed when it reacted with lysine, providing insight into the chemical pathways of non-enzymatic browning. acs.org In 1999, the focus turned to its interaction with histidine residues, where the resulting Michael adducts were isolated and characterized. nih.govacs.org This work provided a method for detecting these specific adducts in protein hydrolysates, confirming that this addition reaction is a major cause of histidine loss in proteins treated with the epoxyalkenal. nih.govacs.org Further research in the early 2000s characterized its reaction with phosphatidylethanolamine (B1630911), showing that lipid oxidation products could react with amino phospholipids (B1166683) in a manner analogous to their reaction with proteins, forming products such as phosphatidylethanolpyrroles. nih.gov These seminal studies established this compound as a key reactive aldehyde in the chemistry of lipid peroxidation.

Current Research Landscape and Academic Relevance

Generation via Autoxidation of Polyunsaturated Fatty Acids (PUFAs)

Autoxidation is a major non-enzymatic pathway that contributes to the formation of this compound. This process involves the reaction of polyunsaturated fatty acids with atmospheric oxygen. nih.govencyclopedia.pub

Role of Specific PUFA Precursors in Oxidative Degradation

The primary precursors for the formation of this compound are omega-3 polyunsaturated fatty acids. Specifically, the oxidative degradation of α-linolenic acid (ALA) is a key pathway. nih.govresearchgate.net During oxidation, ALA breaks down into various smaller, volatile compounds, including a range of aldehydes. nih.gov Among these degradation products is (E,E)-2,4-heptadienal, which serves as a direct precursor to this compound. researchgate.netmdpi.com

Non-Enzymatic Oxidation Mechanisms

The non-enzymatic autoxidation of PUFAs like α-linolenic acid proceeds via a free-radical chain reaction, which is classically divided into three stages: initiation, propagation, and termination. encyclopedia.pubresearcherslinks.com

Initiation: The process begins with the formation of a fatty acid radical. This is typically caused by initiators such as heat, light, or the presence of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). encyclopedia.pubutl.pt These initiators facilitate the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond in the PUFA backbone. nih.gov

Propagation: The fatty acid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new fatty acid radical, thus propagating the chain reaction. nih.gov

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. researcherslinks.com

The lipid hydroperoxides formed during propagation are unstable and undergo decomposition, often catalyzed by metal ions, to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and alcohols. mdpi.comutl.pt This decomposition can lead to the formation of 2,4-heptadienal, which is subsequently oxidized to this compound. mdpi.com

Enzymatic Formation Pathways

Enzymes can also catalyze the oxidation of PUFAs, leading to the formation of this compound. This pathway offers greater specificity compared to non-enzymatic autoxidation.

Involvement of Lipoxygenases and Related Enzymes in Hydroperoxide Precursor Formation

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. nih.gov In this pathway, LOX abstracts a hydrogen atom from a methylene (B1212753) group of the fatty acid and facilitates the insertion of molecular oxygen to form specific hydroperoxy fatty acids. nih.govencyclopedia.pub When α-linolenic acid is the substrate, several positional isomers of hydroperoxyoctadecatrienoic acid (HPOTA) can be formed, such as 9-HPOTA, 12-HPOTA, 13-HPOTA, and 16-HPOTA.

Subsequent Epoxide and Aldehyde Formation

The hydroperoxides generated by lipoxygenases are key intermediates. They are subsequently cleaved by another enzyme, hydroperoxide lyase (HPL), to yield short-chain aldehydes and oxo-acids. nih.govencyclopedia.pubagrilife.org This enzymatic cleavage of α-linolenic acid hydroperoxides can lead to the formation of C7 aldehydes, including 2,4-heptadienal. researchgate.net This dienal can then undergo epoxidation at the 4,5-double bond to yield this compound. utupub.fi This epoxidation can occur through further enzymatic action or non-enzymatic oxidation reactions.

Precursors and Intermediate Metabolites

The formation of this compound involves a series of precursor molecules and transient intermediates. The primary precursor is the omega-3 polyunsaturated fatty acid, α-linolenic acid. Through both autoxidative and enzymatic pathways, this precursor is converted into hydroperoxide intermediates. The subsequent breakdown of these hydroperoxides yields the key aldehyde intermediate, (E,E)-2,4-heptadienal, which is finally converted to this compound.

Table 1: Key Precursors and Intermediates in the Formation of this compound

Molecule Type Name Role Formation Pathway
Primary Precursorα-Linolenic AcidThe initial substrate for oxidation.Endogenous in various biological systems.
Intermediateα-Linolenic Acid Hydroperoxides (e.g., 9-HPOTA, 16-HPOTA)Primary oxidation products.Autoxidation, Lipoxygenase (LOX) pathway.
Intermediate(E,E)-2,4-HeptadienalDirect precursor to the final compound. researchgate.netDecomposition of α-Linolenic Acid Hydroperoxides. nih.govresearchgate.net
Final ProductThis compoundThe target epoxy-alkenal compound.Epoxidation of (E,E)-2,4-Heptadienal. utupub.fi

Analysis of Hydroperoxy Fatty Acids as Key Intermediates

The biogenesis of this compound proceeds through the formation of hydroperoxy fatty acid intermediates. These intermediates are generated from the oxidation of specific PUFAs.

Research indicates that this compound is a characteristic breakdown product of omega-3 polyunsaturated fatty acids, such as α-linolenic acid (ALA). researchgate.netgerli.com The oxidation of ALA, whether through enzymatic (e.g., lipoxygenase) or non-enzymatic (autoxidation) pathways, leads to the formation of various positional isomers of linolenic acid hydroperoxides (LnOOH). nih.gov These hydroperoxides are unstable and undergo further decomposition.

The general mechanism involves the following steps:

Initiation : Abstraction of a hydrogen atom from a doubly allylic methylene group of the fatty acid chain.

Propagation : The resulting lipid radical reacts with molecular oxygen to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

Decomposition : The formed hydroperoxides are susceptible to cleavage, leading to a cascade of secondary oxidation products, including aldehydes, ketones, and epoxides. gerli.com

While the formation of the C10 analogue, trans-4,5-epoxy-2(E)-decenal, has been extensively studied and shown to arise from the 9- and 13-hydroperoxides of linoleic acid (an omega-6 fatty acid), an analogous pathway is proposed for this compound from the hydroperoxides of omega-3 fatty acids. wikipedia.orgmdpi.com For instance, the decomposition of 12-hydroperoxy linolenate is known to produce 2,4-heptadienal, a closely related compound. gerli.com The subsequent epoxidation of this dienal or the rearrangement of other specific hydroperoxide intermediates leads to the formation of this compound. nih.gov

The homolytic decomposition of lipid hydroperoxides is a key step, generating alkoxy radicals that undergo complex rearrangements to form various α,β-unsaturated aldehydes, including epoxy-alkenals. nih.gov

Linkage to Other Lipid Oxidation Products (e.g., 2,4-decadienal derivatives)

The formation of this compound is part of a broader network of lipid oxidation products. Its presence is often correlated with other aldehydes, particularly α,β-unsaturated dienals.

Specifically, this compound is chemically linked to 2,4-heptadienal (HDE). Studies have identified this compound as a known oxidation product of HDE. nih.govresearchgate.net During the heating of cooking oils or under conditions of oxidative stress, HDE can be epoxidized at the C4-C5 double bond to yield this compound. nih.gov This conversion is facilitated by the presence of oxidants. nih.gov

The relationship is analogous to that observed with C10 aldehydes, where trans,trans-2,4-decadienal (B140250) is a well-known primary oxidation product of linoleic acid. animbiosci.org This dienal can be further oxidized to form trans-4,5-epoxy-trans-2-decenal, a potent flavor compound. animbiosci.orgresearchgate.net The mechanism involves the epoxidation of the dienal structure. researchgate.net These pathways highlight a common route where dienals serve as precursors to their corresponding epoxy-alkenals.

Research has also identified other related oxidation products formed alongside this compound, such as 6-oxo- and 6-hydroxy-2,4-heptadienal, which are formed from the further oxidation of 2,4-heptadienal. nih.govresearchgate.net This indicates that the oxidation of PUFAs generates a complex mixture of aldehydes, where epoxy-alkenals represent one of several potential secondary products derived from initial dienal intermediates.

Table of Compounds Mentioned

Common NameIUPAC Name
This compound(2E)-3-((2R,3R)-3-Ethyloxiran-2-yl)acrylaldehyde
2,4-Decadienal(2E,4E)-Deca-2,4-dienal
Linoleic Acid(9Z,12Z)-Octadeca-9,12-dienoic acid
α-Linolenic Acid(9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid
13-Hydroperoxy-9,11-octadecadienoic acid(9Z,11E,13S)-13-Hydroperoxyoctadeca-9,11-dienoic acid
9-Hydroperoxy-10,12-octadecadienoic acid(9S,10E,12Z)-9-Hydroperoxyoctadeca-10,12-dienoic acid
2,4-Heptadienal(2E,4E)-Hepta-2,4-dienal
6-Oxo-2,4-heptadienal(2E,4E)-6-Oxohepta-2,4-dienal
6-Hydroxy-2,4-heptadienal(2E,4E)-6-Hydroxyhepta-2,4-dienal
trans-4,5-Epoxy-2(E)-decenal(2E)-3-((2R,3R)-3-Pentyloxiran-2-yl)acrylaldehyde

Reactivity with Nucleophilic Centers

The electrophilic nature of this compound drives its reactions with the nucleophilic side chains of amino acid residues within proteins. ohiolink.edu The primary targets are the imidazole (B134444) group of histidine and the ε-amino group of lysine (B10760008). ohiolink.educore.ac.uk

Research demonstrates a significant reactivity of this compound towards specific amino acid residues, most notably histidine and lysine. ohiolink.edu Studies using model systems and proteins like bovine serum albumin (BSA) have shown that histidine side chains are major targets for this aldehyde. core.ac.ukacs.orgnih.gov The reaction with histidine is significant, with the number of histidine residues lost in a protein corresponding closely to the number of adducts formed. nih.gov This suggests that the addition reaction is the predominant mechanism for histidine loss when proteins are exposed to this epoxyalkenal. nih.gov

While histidine is a primary target, the lysine residue's ε-amino group is also susceptible to modification by 4,5-epoxy-2-alkenals, leading to protein cross-linking. ohiolink.edu The side chains of histidine and lysine can compete to scavenge these reactive aldehydes. core.ac.uk Other work focusing on electrophilic products of lipid oxidation has consistently identified lysine, histidine, and cysteine as key targets for modification and cross-linking. ohiolink.edu

This compound forms stable, covalent adducts with proteins through various reactions. A primary mechanism is the Michael addition, where a nucleophilic amino acid side chain attacks the carbon-carbon double bond of the epoxyalkenal. acs.orgnih.gov

Studies involving the reaction of this compound with Nα-acetyl-L-histidine methyl ester confirmed the formation of Michael adducts. nih.gov This reaction involves the addition of one of the nitrogen atoms of the imidazole ring to the C-3 of the aldehyde. acs.orgnih.gov When bovine serum albumin was treated with this compound, the formation of these covalent adducts was observed, with the concentration increasing in relation to both the aldehyde concentration and the incubation time. nih.gov This adduct formation correlated with the loss of histidine residues and an increase in protein carbonyls. acs.orgnih.gov Similar epoxy aldehydes, like 4,5-epoxy-2(E)-decenal, have also been shown to form covalent adducts with lysine residues in proteins such as cytochrome c. researchgate.net

Mechanisms of Protein Modification

The covalent modification of proteins by this compound initiates a cascade of further reactions and structural changes. These modifications can lead to the formation of complex structures, including pyrroles and cross-links, which significantly alter the protein's conformation and stability.

Beyond simple adduct formation, 4,5-epoxy-2-alkenals are known to induce protein cross-linking through the formation of pyrrole-based structures. ohiolink.edu These reactions, often involving the ε-amino groups of lysine residues, can lead to the generation of lipofuscin-like polypyrroles, which are associated with the age-related accumulation of damaged proteins. ohiolink.eduacs.org The bifunctional nature of this compound facilitates these cross-linking reactions, potentially linking two lysine residues. ohiolink.edu Furthermore, novel cross-linked structures have been identified, such as a piperidine (B6355638) structure resulting from the reaction of trans-4,5-epoxy-2(E)-heptenal with surrogates for lysine and histidine side chains, indicating complex Lys-His cross-linking mechanisms. ohiolink.edu

The covalent modification of amino acid residues by this compound can lead to significant alterations in the secondary and tertiary structure of proteins. A study specifically investigating the reaction between trans-4,5(E)-Epoxy-2(E)-heptenal and bovine serum albumin (BSA) documented these structural modifications. acs.org The formation of adducts and cross-links introduces new chemical moieties and physical constraints, disrupting the native folding of the protein. This can result in a loss of biological function and increased susceptibility to aggregation. The accumulation of such modified proteins is a hallmark of oxidative stress and is implicated in various degenerative processes. acs.org

Specific adducts formed from the reaction of this compound have been isolated and structurally characterized. In reactions with histidine surrogates like 4-methylimidazole, the primary product identified was 4,5-epoxy-3-(4-methylimidazol-1-yl)heptanol, formed in an 88% yield. acs.orgnih.gov A minor isomer, 4,5-epoxy-3-(5-methylimidazol-1-yl)heptanol, was also observed (12% yield). acs.orgnih.gov

When reacting with the protected amino acid Nα-acetyl-L-histidine methyl ester, the reaction was highly specific, exclusively producing Nα-acetyl-1-[1'-(1'',2''-epoxybutyl)-3'-hydroxypropyl]-L-histidine methyl ester. acs.orgnih.gov This well-characterized adduct serves as a standard for quantifying histidine modification in proteins. nih.gov While specific adducts of this compound with lysine are less detailed in the literature, related epoxyalkenals are known to form adducts with lysine residues on proteins like cytochrome c. researchgate.net

Table 1: Reactivity of this compound with Amino Acid Residues

Amino Acid Residue Type of Reaction Key Findings Citations
Histidine Michael Addition Primary target; adduct formation is proportional to histidine loss. nih.gov Forms specific, characterizable adducts. acs.orgnih.gov acs.org, nih.gov, core.ac.uk
Lysine Carbonyl-Amine Reactions, Cross-linking Forms pyrrole (B145914) products and protein cross-links (Lys-Lys and Lys-His). ohiolink.edu ohiolink.edu

| Cysteine | Michael Addition | Identified as a potential target for modification by epoxyalkenals. ohiolink.edu | ohiolink.edu |

Table 2: Characterized Adducts of this compound

Reactant Adduct Structure Yield / Specificity Citation
4-methylimidazole 4,5-epoxy-3-(4-methylimidazol-1-yl)heptanol 88% (major product) acs.org, nih.gov
4-methylimidazole 4,5-epoxy-3-(5-methylimidazol-1-yl)heptanol 12% (minor product) acs.org, nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
4,5-epoxy-2(E)-decenal
4-methylimidazole
Nα-acetyl-L-histidine methyl ester
Bovine Serum Albumin (BSA)
Cytochrome c
4,5-epoxy-3-(4-methylimidazol-1-yl)heptanol
4,5-epoxy-3-(5-methylimidazol-1-yl)heptanol
Nα-acetyl-1-[1'-(1'',2''-epoxybutyl)-3'-hydroxypropyl]-L-histidine methyl ester
Lysine
Histidine

Interaction with Phospholipids (e.g., Phosphatidylethanolamine)

This compound is known to react with the primary amino group of aminophospholipids like phosphatidylethanolamine (B1630911) (PE). nih.gov This interaction is significant as both aminophospholipids and proteins can compete for lipid oxidation products. nih.gov The reaction proceeds through an initial formation of an imine, which subsequently evolves to form two primary products: phosphatidylethanolpyrroles (PEPs) and phosphatidylethanol-2-(1-hydroxypropyl)pyrroles (PEHPs). nih.gov

While PEPs exhibit relative stability, PEHPs are prone to spontaneous polymerization. nih.gov This polymerization process, which involves the formation of dimers and trimers, has been linked to the development of brown color and fluorescence. nih.gov Furthermore, when PEHPs are in the presence of single pyrroles, they can form mixed polymers, and this occurs to a greater extent than the self-polymerization of PEHPs. nih.gov This suggests that lipid oxidation products can modify phospholipids in a manner analogous to their reaction with protein amino groups, indicating that such modified phospholipids could be formed during phospholipid peroxidation in vivo. nih.gov

Table 1: Reaction Products of this compound with Phosphatidylethanolamine

ReactantInitial ProductMajor Final ProductsCharacteristics of Final Products
This compound + PhosphatidylethanolamineIminePhosphatidylethanolpyrroles (PEPs)Relatively stable. nih.gov
Phosphatidylethanol-2-(1-hydroxypropyl)pyrroles (PEHPs)Undergo spontaneous polymerization, leading to color and fluorescence. nih.gov

Contribution to Non-Enzymatic Browning Reactions

This compound plays a role in non-enzymatic browning, a complex series of reactions that produce colored compounds. csic.es This process is partly due to the ability of epoxyalkenals to react with amines, amino acids, and proteins to produce pyrroles and Michael adducts. csic.es The polymerization of 2-(1-hydroxyalkyl)pyrroles, which are formed from the reaction of epoxyalkenals with amino compounds, is a key mechanism in the development of browning. csic.es

The interaction between lipid oxidation and the Maillard reaction is crucial in this context. researchgate.net Lipid oxidation products, including this compound, can participate in Strecker-type degradation of amino acids, a reaction also central to the Maillard reaction. researchgate.netresearchgate.net For instance, the reaction of 4,5-epoxy-2-alkenals with phenylalanine can produce the Strecker aldehyde phenylacetaldehyde. researchgate.net This reaction is proposed to occur through the formation of an imine, followed by decarboxylation and hydrolysis. researchgate.net This demonstrates that lipid oxidation products can generate products typically associated with the Maillard reaction through analogous mechanisms. researchgate.net

Table 2: Contribution of this compound to Browning Reactions

Reaction TypeInteracting MoleculesKey ProductsSignificance
Pyrrole Formation and PolymerizationThis compound + Amines, Amino Acids, Proteins2-(1-hydroxyalkyl)pyrroles, 1-alkylpyrrolesPolymerization of hydroxyalkylpyrroles contributes to browning and fluorescence. nih.govcsic.es
Strecker-type DegradationThis compound + Amino Acids (e.g., Phenylalanine)Strecker Aldehydes (e.g., Phenylacetaldehyde), 2-AlkylpyridinesDemonstrates the link between lipid oxidation and Maillard reaction pathways. researchgate.netresearchgate.net

Metabolism and Biotransformation Pathways

Enzymatic Biotransformation

The enzymatic processing of trans-4,5-Epoxy-2E-heptenal likely involves several key enzyme families that are responsible for metabolizing a wide range of electrophilic compounds.

Epoxide hydrolases (EHs) are a family of enzymes that catalyze the hydrolysis of epoxide rings to their corresponding vicinal diols, a critical step in the detoxification of many epoxides. nih.govwikipedia.org This reaction involves the addition of a water molecule to the three-membered ether ring, resulting in a less reactive and more water-soluble compound. nih.govnih.gov

In mammals, several forms of epoxide hydrolases exist, with soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) being the most extensively studied. wikipedia.org These enzymes are integral to the metabolism of various lipid epoxides. nih.gov While direct evidence for the metabolism of this compound by these enzymes is not extensively documented, it is highly probable that they would act on its epoxy moiety. The hydrolysis of the epoxy ring in this compound would likely result in the formation of 4,5-dihydroxy-2E-heptenal.

Table 1: Putative Role of Epoxide Hydrolases in the Metabolism of this compound

Enzyme FamilyActionPutative Product
Epoxide Hydrolases (EHs)Hydrolysis of the epoxide ring4,5-dihydroxy-2E-heptenal

The aldehyde functional group of this compound represents another key site for metabolic transformation. The primary enzymes involved in aldehyde metabolism are aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs). mdpi.com

Aldehyde dehydrogenases catalyze the oxidation of aldehydes to their corresponding carboxylic acids. mdpi.com This is a major detoxification pathway for many aldehydes, as the resulting carboxylic acids are generally less reactive. In the case of this compound, oxidation would yield trans-4,5-epoxy-2E-heptenoic acid.

Conversely, aldo-keto reductases, including aldehyde reductases, catalyze the NADPH-dependent reduction of aldehydes to their corresponding primary alcohols. mdpi.comnih.gov This pathway would convert this compound to trans-4,5-epoxy-2E-heptenol. The resulting alcohol may then undergo further conjugation reactions prior to elimination.

Table 2: Potential Metabolic Fates of the Aldehyde Group in this compound

Enzyme FamilyActionPutative Product
Aldehyde Dehydrogenases (ALDHs)Oxidation of the aldehyde grouptrans-4,5-epoxy-2E-heptenoic acid
Aldo-Keto Reductases (AKRs)Reduction of the aldehyde grouptrans-4,5-epoxy-2E-heptenol

Identification and Characterization of Degradation Products

Specific in vivo or in vitro studies identifying the full range of degradation products of this compound are limited in the available scientific literature. However, based on the enzymatic activities described above, the primary initial degradation products are expected to be 4,5-dihydroxy-2E-heptenal, trans-4,5-epoxy-2E-heptenoic acid, and trans-4,5-epoxy-2E-heptenol.

Further metabolism of these initial products is likely. For instance, the diol could undergo subsequent oxidation of its aldehyde group, and the carboxylic acid could be further metabolized through pathways such as beta-oxidation.

Mechanisms of Detoxification and Elimination in Experimental Models

The detoxification of reactive electrophiles like this compound often involves conjugation with endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.gov This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). washington.edu For α,β-unsaturated aldehydes, glutathione can react via Michael addition at the carbon-carbon double bond. nih.gov The epoxide ring also provides a site for glutathione conjugation, catalyzed by specific GSTs. nih.gov

The resulting glutathione conjugates are more water-soluble and are typically eliminated from the body after further processing. This often involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted in the urine.

While specific experimental models detailing the complete detoxification and elimination of this compound are not extensively described, the general pathways for the detoxification of α,β-unsaturated aldehydes and epoxides are well-established and provide a strong framework for its likely metabolic fate. nih.gov

Role in Biological Systems: Mechanistic and Model Studies

Involvement in Oxidative Stress Models

As a product of lipid peroxidation, trans-4,5-Epoxy-2E-heptenal and its analogs are pivotal in studies of oxidative stress. Lipid peroxidation is a key process in cellular damage, where polyunsaturated fatty acids in cell membranes are attacked by reactive oxygen species, leading to a cascade of chemical reactions that produce a variety of reactive aldehydes.

The formation of epoxy-alkenals like this compound is a direct consequence of the autoxidation of polyunsaturated fatty acids. caymanchem.comsmolecule.com This inherent link to lipid breakdown makes these compounds valuable molecular probes for investigating peroxidative damage in experimental settings. caymanchem.comglpbio.comcaymanchem.com By monitoring the levels of such aldehydes, researchers can gain insights into the extent and mechanisms of oxidative injury in biological systems. Their high reactivity means they are often found in smaller quantities than other lipid oxidation products, as they are rapidly consumed in reactions with other molecules, which underscores their potential impact in vivo. nih.gov

In cellular models, this compound and related compounds serve to elucidate the molecular pathways of oxidative damage. These reactive aldehydes are known to induce apoptosis (programmed cell death) in a manner that is dependent on both dose and time. Mechanistic studies indicate that this process involves the mitochondrial pathway, marked by the release of cytochrome c into the cytosol.

Furthermore, these compounds can inflict direct damage on genetic material. The related compound, trans-4,5-epoxy-2(E)-decenal, has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine, leading to the formation of mutagenic etheno adducts. nih.gov This provides a direct link between a primary product of lipid peroxidation and potentially mutagenic DNA lesions. nih.gov The formation of these adducts from trans-4,5-epoxy-2(E)-decenal is a direct process and does not require an additional oxidation step, unlike other lipid hydroperoxide decomposition products. nih.gov

Impact on Cellular Components and Function through Macromolecular Modification

The high reactivity of this compound drives its significant impact on cellular function, primarily through the modification of essential macromolecules like proteins and lipids.

This compound and its analogs are potent modifiers of proteins. They readily react with nucleophilic amino acid residues, particularly the amino groups of lysine (B10760008) and histidine. caymanchem.comglpbio.comthegoodscentscompany.comscbt.com This modification can profoundly alter the structure and function of proteins. thegoodscentscompany.com Studies on bovine serum albumin have demonstrated structural changes following reaction with trans-4,5(E)-epoxy-2(E)-heptenal. thegoodscentscompany.com Such modifications can lead to the inhibition of proteolysis in proteins already damaged by oxidized lipids and a general loss of cellular function and viability. smolecule.comglpbio.comthegoodscentscompany.com The reaction can also lead to the formation of N-substituted 2-alkylpyrroles, representing a significant pathway for protein modification during lipid peroxidation. nih.gov

Table 1: Documented Molecular Interactions of Epoxy-Alkenals

Interacting Molecule Type of Interaction/Product Consequence
Proteins (Lysine residues) Nucleophilic addition Alteration of protein structure, loss of function. caymanchem.comsmolecule.comglpbio.com
Proteins (Histidine residues) Covalent modification Disruption of enzyme activity. thegoodscentscompany.com
2'-deoxyadenosine Etheno adduct formation Potentially mutagenic DNA lesion. nih.gov
2'-deoxyguanosine Etheno adduct formation Potentially mutagenic DNA lesion. nih.gov
Amino compounds N-substituted 2-alkylpyrrole formation Pyrrolization of proteins and other molecules. nih.gov

From a mechanistic standpoint, the covalent modification of cellular components by this compound compromises cellular integrity. The modification of phosphatidylethanolamine (B1630911), a key component of cell membranes, can disrupt membrane structure and function. thegoodscentscompany.com As previously noted, the induction of the mitochondrial apoptotic pathway represents a severe breach of cellular integrity, leading to controlled cell death. The damage to DNA through the formation of etheno adducts compromises the genetic stability of the cell, which is a fundamental aspect of cellular integrity. nih.gov Collectively, these interactions demonstrate how a single class of lipid peroxidation products can lead to a multi-pronged assault on the structural and functional wholeness of a cell.

Contribution to Flavor Chemistry and Sensory Perception Mechanisms

Beyond its role in cellular pathology, this compound and its homologs are significant contributors to flavor and aroma, particularly in foods where lipid oxidation has occurred.

The closely related compound, trans-4,5-epoxy-(E)-2-decenal, is known to be a potent odorant. It is largely responsible for the pungent, metallic flavor associated with decomposed lipids and is a key component of the characteristic metallic odor of mammalian blood. caymanchem.comglpbio.comwikipedia.org The sensory detection threshold for this compound is remarkably low, highlighting its potency as a flavor compound. glpbio.comwikipedia.org

Table 2: Odor Detection Thresholds for trans-4,5-Epoxy-(E)-2-decenal

Medium Detection Threshold
Air 1.5 pg/L
Water 15 ng/L
Oil 1.3 µg/L

Data sourced from reference wikipedia.org

Sensory perception is also influenced by the stereochemistry of the molecule. Studies on the enantiomers of trans-4,5-epoxy-(E)-2-decenal have shown that while both may have similar odor qualities, they differ significantly in intensity. leffingwell.com The (4S,5S)-(-) isomer is reported to be substantially more potent than the (4R,5R)-(+) isomer. leffingwell.com This stereospecificity is a critical aspect of the sensory perception mechanism. While this compound itself is noted to occur in cod liver oil, the detailed sensory studies on its longer-chain analog provide a valuable framework for understanding its likely contribution to the flavor profiles of oxidized foods. thegoodscentscompany.com

Table 3: Sensory Descriptors of trans-4,5-Epoxy-(E)-2-decenal Enantiomers

Enantiomer Sensory Description Relative Intensity
(4S,5S)-(-) Strong, metallic, oily, fatty, peely ~10 times stronger than the (+) isomer
(4R,5R)-(+) Weak, metallic, green, oily Weaker

Data sourced from reference leffingwell.com

Role in Off-Flavor Development in Food Systems via Lipid Degradation

However, the primary importance of this compound in flavor chemistry stems from its high reactivity. caymanchem.com As an α,β-unsaturated aldehyde containing an epoxide ring, it readily reacts with nucleophilic compounds present in food, particularly the side chains of amino acids such as lysine and histidine. These reactions are a crucial link between lipid oxidation and the Maillard reaction cascade, contributing significantly to flavor deterioration and the formation of new aroma compounds. fnbnews.com

The key mechanism through which this compound influences flavor is by participating in Strecker-type degradation reactions with amino acids. caymanchem.comscielo.br In this process, the epoxy-alkenal reacts with an amino acid, leading to the formation of a "Strecker aldehyde," which is an aldehyde with one less carbon atom than the original amino acid. caymanchem.com These Strecker aldehydes are often potent aroma compounds with distinct sensory characteristics that can significantly alter the flavor profile of the food product. caymanchem.com For example, the reaction with phenylalanine produces phenylacetaldehyde, known for its honey-like, floral aroma. caymanchem.com

The interaction of this compound with amino acids not only generates new volatile compounds but also results in the degradation of essential amino acids, which can negatively impact the nutritional quality of the food. Furthermore, these reactions can lead to the formation of various heterocyclic compounds, such as N-substituted pyrroles, which also possess distinct aromas and contribute to the complexity of the off-flavor profile in oxidized foods. nih.gov

The table below summarizes key sensory data related to the homologous series of trans-4,5-epoxy-alk-2-enals, highlighting the difference in potency between the C7 and C10 compounds.

Table 1: Odor Characteristics of trans-4,5-epoxy-alk-2-enals

Compound General Odor Description Odor Threshold (in air) Reference
This compound (C7) Metallic (inferred from series) >1000 ng/L researchgate.net

Mechanistic Basis of Aroma Compound Formation from Lipid Oxidation in various matrices (e.g., chicken meat, butter)

The formation of this compound and its subsequent role in aroma generation are rooted in the oxidative degradation of polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net This process is common in food matrices rich in lipids, such as meat and dairy products like butter, especially during processing, cooking, and storage. isnff-jfb.com

The foundational mechanism begins with the autooxidation of PUFAs. This compound is specifically derived from the oxidation of n-3 fatty acids, with α-linolenic acid being its primary precursor. The process unfolds as follows:

Initiation : A hydrogen atom is abstracted from a methylene (B1212753) group adjacent to a double bond on the α-linolenic acid backbone, forming a fatty acid radical.

Propagation : The radical reacts with molecular oxygen to form a peroxyl radical. This radical, in turn, abstracts a hydrogen from another PUFA molecule, creating a lipid hydroperoxide and another fatty acid radical, thus propagating the chain reaction. For α-linolenic acid, several positional isomers of hydroperoxides can be formed.

Decomposition : The lipid hydroperoxides are unstable and decompose, particularly when exposed to heat, light, or transition metals (like iron in meat). This decomposition leads to the formation of an alkoxyl radical.

Epoxide Formation : The alkoxyl radical undergoes a series of reactions, including cyclization and β-scission, to yield a variety of secondary oxidation products. The formation of the 4,5-epoxide ring occurs through intramolecular radical attack, leading to the stable this compound molecule.

While this specific pathway is the logical route from α-linolenic acid, direct quantification of this compound in chicken meat and butter is not extensively documented. However, the presence of its precursors and related degradation products in these matrices is well-established. Chicken meat, for instance, contains significant amounts of PUFAs that are susceptible to oxidation, leading to "warmed-over flavor," a characteristic off-flavor profile to which lipid-derived aldehydes are major contributors. Similarly, butter, being rich in milk fat, is prone to oxidation that generates a complex mixture of volatile compounds, causing rancidity.

Once formed, this compound acts as a reactive intermediate, contributing to the aroma profile indirectly through reactions with other food components, as detailed in the table below.

Table 2: Reactions of this compound in Food Matrices

Reactant Reaction Type Major Products Significance to Aroma Reference
Amino Acids (e.g., Phenylalanine) Strecker-type Degradation Strecker Aldehydes (e.g., Phenylacetaldehyde), Alkylpyridines Generation of new, often potent, aroma compounds. caymanchem.comscielo.br
Amino Acids (e.g., Lysine) Michael Addition / Pyrrole (B145914) Formation N-substituted Pyrroles, Protein Adducts Contribution to roasted, nutty, or bitter off-notes; loss of nutritional value. nih.gov

This dual role—first as a product of lipid oxidation and second as a reactant in subsequent flavor-generating pathways—makes this compound a key, albeit complex, contributor to the final sensory profile of many processed and stored foods.

Synthetic Methodologies and Chemical Derivatization

De Novo Chemical Synthesis Strategies

The creation of trans-4,5-Epoxy-2E-heptenal in the laboratory relies on controlled, stepwise procedures to construct the key functional groups: the epoxide and the α,β-unsaturated aldehyde.

The synthesis of related α,β-unsaturated epoxy aldehydes, such as trans-4,5-epoxy-(E)-2-decenal, provides a blueprint for the construction of this compound. A common and effective strategy involves a two-step process that first establishes the epoxide ring and then extends the carbon chain to form the aldehyde.

A representative synthetic route can be conceptualized as follows:

Epoxidation: The synthesis can begin with an appropriate precursor alkene, such as (E)-2-hexenal. This starting material undergoes epoxidation at the C4-C5 double bond. A standard method for achieving this is trans-epoxidation using an oxidizing agent like alkaline hydrogen peroxide. This selectively converts the double bond further from the carbonyl group into an epoxide ring, yielding trans-4,5-epoxyhexanal.

Chain Elongation: Following epoxidation, the aldehyde moiety is constructed through a chain elongation reaction. A Wittig-type reaction is a well-established method for this transformation. The epoxy-aldehyde intermediate is reacted with an ylide, such as formylmethylene triphenylphosphorane, to add the required two carbons and form the α,β-unsaturated aldehyde system. This step yields the final product, this compound.

This multi-step approach allows for the controlled construction of the molecule, ensuring the correct placement and stereochemistry of the functional groups.

Achieving control over the stereochemistry of the epoxide ring is critical, as different enantiomers of similar epoxy aldehydes have been shown to possess distinct biological activities. leffingwell.com Asymmetric epoxidation reactions are powerful tools for achieving this isomeric control.

Several well-established methods for asymmetric epoxidation could be applied to the synthesis of specific enantiomers of this compound:

Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com To apply this method, a synthetic intermediate with an allylic alcohol at the C4-C5 position would be required. The use of a titanium tetra(isopropoxide) catalyst in combination with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP) can direct the epoxidation to produce a specific enantiomer. dalalinstitute.com Subsequent oxidation of the alcohol would then yield the desired chiral epoxy aldehyde.

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as a catalyst and is particularly effective for the epoxidation of cis-disubstituted alkenes. wikipedia.org

Shi Epoxidation: Utilizing a chiral ketone derived from fructose (B13574) as an organocatalyst, the Shi epoxidation is effective for a range of alkenes, including unfunctionalized trans-alkenes. youtube.com

These stereoselective strategies are instrumental in producing enantiomerically pure samples of this compound, which are essential for studying the specific roles of each isomer in biological systems.

Preparation of Deuterated and Labeled Analogs

Isotopically labeled analogs of this compound, particularly deuterated versions, are invaluable tools for research. They serve as internal standards in quantitative analysis and can be used to trace the metabolic fate of the compound.

The primary application of deuterated analogs is in isotope dilution assays (IDA), a highly accurate method for quantification. researchgate.netnih.gov In this technique, a known amount of the deuterated compound (e.g., [D₂]-trans-4,5-Epoxy-2E-heptenal) is added to a sample as an internal standard. researchgate.net Because the labeled analog is chemically identical to the natural compound, it behaves the same way during sample extraction, purification, and analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification even if sample loss occurs during preparation. researchgate.netnih.gov

The synthesis of a deuterated analog follows a similar path to the unlabeled compound, but incorporates deuterium (B1214612) atoms at specific positions. For instance, to create a [4,5-D₂]-labeled analog, one could start with a deuterated precursor. An example from the synthesis of a related compound involved the reduction of an alkynol with lithium aluminum deuteride (B1239839) to form a dideuterated allylic alcohol, which was then carried through the subsequent oxidation and chain elongation steps. researchgate.netnih.gov

ApplicationMethodPurpose
Analytical QuantificationIsotope Dilution Assay (IDA) with GC-MSUse of a deuterated analog as an internal standard for precise and accurate measurement of the compound in complex matrices.
Mechanistic StudiesTracer ExperimentsFollowing the metabolic fate of the labeled compound to understand its biochemical pathways and interactions.

Derivatization for Enhanced Stability or Reactivity in Research Applications

Derivatization is the process of chemically modifying a compound to alter its properties for a specific purpose, such as improving its stability or making it more suitable for a particular analytical technique. libretexts.org Both the aldehyde and epoxide functional groups in this compound can undergo derivatization.

The aldehyde group is often targeted for derivatization to improve detection in analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govsigmaaldrich.com For example, aldehydes can be reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives. sigmaaldrich.com These derivatives are more volatile and have excellent sensitivity for GC analysis with electron capture detection (ECD) or mass spectrometry. sigmaaldrich.com

The epoxide ring is also reactive and can be targeted for derivatization. It can react with nucleophiles, a property that is relevant to its biological activity, such as its interaction with the lysine (B10760008) amino groups of proteins. glpbio.comcaymanchem.com For analytical purposes, the epoxide can be derivatized to enhance its detectability. For instance, reaction with N,N-diethyldithiocarbamate (DTC) can be used to create a derivative suitable for HPLC analysis with UV detection, allowing for sensitive quantification. nih.govresearchgate.net

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of trans-4,5-Epoxy-2E-heptenal, enabling its separation as a volatile compound or in the form of less volatile derivatives and adducts.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Although specific studies detailing the GC-MS analysis of the heptenal variant are less common than for its longer-chain analogue, trans-4,5-epoxy-(E)-2-decenal, the principles and methodologies are directly transferable.

For the analysis of volatile epoxy aldehydes, a typical GC-MS system is employed. researchgate.net The methodology often involves a high-resolution capillary column to achieve efficient separation. A mass spectrometer serves as a sensitive and selective detector, with qualitative and quantitative analysis performed using techniques like electron ionization (EI). researchgate.net For enhanced sensitivity, specific ionization methods can be utilized, as detailed in section 7.2.2. The detection limit for a similar compound, trans-4,5-epoxy-(E)-2-decenal, using sensitive GC-MS techniques has been reported to be as low as 1 pg injected into the system, highlighting the method's capability for trace analysis. nih.gov

Table 1: Representative GC-MS Parameters for Volatile Epoxy Alkenal Analysis

Parameter Specification
Instrument Finnigan SSQ 7000 Mass Spectrometer or similar
Ionization Mode Electron Ionization (EI) / Negative Chemical Ionization (NCI)
Capillary Column e.g., DB-Wax, FFAP
Carrier Gas Helium (He)

| Detection Limit | Approx. 1 pg (for analogous compounds) |

This data is based on methodologies developed for the closely related compound trans-4,5-epoxy-(E)-2-decenal, which are applicable to this compound. researchgate.netnih.gov

This compound is a reactive aldehyde that readily forms non-volatile adducts with nucleophiles such as the amino groups of amino acids (e.g., lysine), phospholipids (B1166683), and DNA bases. caymanchem.com High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these adducts.

Research has shown that this compound reacts with lysine (B10760008) to form pyrrole (B145914) derivatives. researchgate.net The analysis of these reaction products often employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is commonly used, with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection can be achieved using a UV-Vis detector, as the formed adducts often possess chromophores, or by more specific detectors like fluorescence or mass spectrometry.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural determination of organic molecules, including this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity and stereochemistry of the molecule.

In studies involving the synthesis of related epoxy alkenals, NMR was used to confirm the structure of the final product. researchgate.net For this compound, ¹H NMR would be used to identify the protons of the aldehyde, the double bond, the epoxy ring, and the ethyl group, with coupling constants providing information on their spatial relationships. ¹³C NMR would confirm the carbon skeleton of the molecule.

Mass spectrometry (MS) is crucial not only as a detector for chromatography but also as a standalone technique for structural information and highly sensitive quantification.

For volatile analysis by GC-MS, different ionization techniques can be employed. While Electron Ionization (EI) provides characteristic fragmentation patterns useful for identification, Negative Chemical Ionization (NCI) has been shown to offer superior sensitivity and selectivity for epoxy aldehydes. nih.gov In one study, using ammonia (B1221849) as the reagent gas in NCI mode yielded the best results for a similar compound. researchgate.net

A highly sensitive and accurate quantification method for this class of compounds is the isotope dilution assay (IDA). researchgate.netnih.gov This technique involves synthesizing a stable isotope-labeled version of the target analyte (e.g., deuterated this compound) to be used as an internal standard. By measuring the ratio of the unlabeled (native) to the labeled compound by MS, precise quantification can be achieved, correcting for any sample loss during preparation and analysis. researchgate.net

Table 2: Advanced MS Techniques for Epoxy Alkenal Analysis

Technique Application Advantages
Negative Chemical Ionization (NCI) Ultrasensitive detection in GC-MS High sensitivity and selectivity

| Isotope Dilution Assay (IDA) | Accurate quantification | "Gold standard" for quantification; corrects for analyte loss |

Spectrofluorometry is a highly sensitive technique used to detect and quantify fluorescent molecules. Many of the adducts formed from the reaction of this compound with biological molecules, such as the pyrrole derivatives formed from lysine, are fluorescent. researchgate.net

Synchronous fluorescence spectroscopy (SFS) is a particularly useful variation of this technique for analyzing complex mixtures. semanticscholar.org In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. shimadzu.com This approach results in simplified spectra with narrower bands compared to conventional fluorescence spectroscopy, which enhances selectivity and allows for the resolution of individual components in a mixture. shimadzu.commdpi.com SFS has been successfully applied to the analysis of fluorescent collagen glycation adducts and can be effectively used to detect adducts originating from this compound in biological samples. semanticscholar.org

Sample Preparation and Derivatization Strategies for Complex Matrices

The accurate analysis of this compound, a reactive aldehyde formed during lipid peroxidation, in complex matrices such as food and biological tissues presents significant analytical challenges. Its high reactivity towards nucleophilic groups in amino acids and proteins necessitates robust sample preparation and derivatization strategies to ensure stability and prevent analytical losses nih.gov.

Extraction and Cleanup: The initial step in the analytical workflow involves the extraction of the analyte from the sample matrix. For food samples like edible oils, methods such as headspace solid-phase microextraction (HS-SPME) have been successfully employed to isolate volatile and semi-volatile lipid peroxidation products, including this compound mdpi.com. In one application, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) was used to study the evolution of aldehydes in cod liver oil, identifying trans-4,5-epoxy-2-heptenal as a potential marker for early oxidation mdpi.com. The extraction conditions, such as temperature and time, are optimized to maximize the recovery of the target analyte from the sample headspace mdpi.com. For biological samples, liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate lipids and associated peroxidation products from aqueous environments, followed by cleanup steps to remove interfering compounds.

Derivatization for Stability and Enhanced Detection: Due to the inherent instability and high reactivity of this compound, derivatization is a critical step prior to chromatographic analysis. This process converts the reactive aldehyde into a more stable and often more volatile derivative, which improves chromatographic performance and detection sensitivity.

Common derivatization strategies for aldehydes include:

Oximation: Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are widely used to form stable oxime derivatives mdpi.com. This is particularly effective for analysis by GC with electron capture detection (ECD) or mass spectrometry, as the pentafluorobenzyl group provides high sensitivity.

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form colored hydrazones, which can be analyzed by high-performance liquid chromatography (HPLC) with UV-Vis detection mdpi.com.

Reaction with Methoxylamine: For analysis involving mass spectrometry, derivatization with methoxylamine can be employed. This was successfully used to confirm the identity of a related phospholipid epoxyalkenal in rat retina extracts by forming characteristic mono and bis adducts, a strategy applicable to this compound nih.gov.

The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, time) is crucial and must be optimized for the specific matrix and analytical technique being used nih.gov.

Strategy Reagent Example Purpose Typical Analytical Technique
Extraction Headspace Solid-Phase Microextraction (HS-SPME)Isolate volatile/semi-volatile analytes from matrixGC-MS
Derivatization O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Stabilize aldehyde, enhance sensitivityGC-MS, GC-ECD
Derivatization 2,4-dinitrophenylhydrazine (DNPH)Form UV-active derivativeHPLC-UV
Derivatization MethoxylamineForm stable adducts for identificationLC-MS

Development of Sensitive and Selective Quantification Methods

The low concentrations and reactive nature of this compound in biological and food systems demand highly sensitive and selective quantification methods nih.gov. The gold standard for this purpose is mass spectrometry coupled with a chromatographic separation technique, typically GC-MS or LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like derivatized this compound. For achieving ultimate sensitivity, specific ionization techniques can be employed. While detailed methods for the heptenal are not extensively published, a highly sensitive and selective method was developed for its analogue, trans-4,5-epoxy-(E)-2-decenal, which serves as a valuable model. This method utilized an isotope dilution assay (IDA) with a deuterated internal standard researchgate.netnih.gov. Among various mass spectrometry ionization techniques tested, negative chemical ionization (NCI) with ammonia as the reagent gas provided the best results for sensitivity and selectivity researchgate.netnih.gov. This approach yielded a detection limit of approximately 1 picogram of the analyte injected into the GC-MS system researchgate.netnih.gov. Such a strategy, combining derivatization, the use of a stable isotope-labeled internal standard, and GC-NCI-MS, represents a benchmark for the trace-level quantification of epoxyalkenals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative and complementary approach, particularly for analyzing less volatile derivatives or for direct analysis of the compound in liquid extracts with minimal sample preparation. The development of an LC-MS/MS method would involve the optimization of several parameters:

Chromatographic Separation: A suitable reversed-phase or normal-phase HPLC column is chosen to separate the analyte from matrix interferences.

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be optimized to achieve the most efficient ionization of the target molecule or its derivative.

MS/MS Transitions: In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are selected for the analyte and its internal standard. This provides exceptional selectivity and sensitivity, minimizing interferences from the complex sample matrix.

An optimized LC-MS/MS method for a related compound, trans-4,5-epoxy-(E)-2-decenal, highlights the potential of this technique for advancing research on volatile organic compound biomarkers researchgate.net. The principles of this method, including careful optimization of extraction, derivatization, and MS/MS parameters, are directly applicable to the development of a robust assay for this compound.

Key Methodological Components for Sensitive Quantification:

Component Description Benefit
Isotope Dilution Assay (IDA) Use of a stable isotope-labeled (e.g., deuterium) internal standard.Corrects for analyte losses during sample preparation and analysis, providing the highest accuracy and precision. researchgate.netnih.gov
GC-NCI-MS Gas chromatography with negative chemical ionization mass spectrometry.Offers extremely high sensitivity for electrophilic compounds, with detection limits often in the low picogram range. researchgate.netnih.gov
LC-MS/MS (MRM) Liquid chromatography with tandem mass spectrometry in multiple reaction monitoring mode.Provides excellent selectivity and sensitivity by monitoring specific ion transitions, reducing matrix effects. researchgate.net

Future Research Directions and Challenges

Elucidation of Undiscovered Biotransformation Pathways

A significant gap in our knowledge is the comprehensive understanding of how trans-4,5-Epoxy-2E-heptenal is metabolized in biological systems. While it is plausible that this α,β-unsaturated epoxyaldehyde undergoes detoxification through pathways common to other reactive aldehydes, such as conjugation with glutathione (B108866) (GSH) and subsequent enzymatic processing, specific pathways for this compound have not been thoroughly elucidated.

Future research should prioritize the identification and characterization of the enzymes and metabolic routes involved in the biotransformation of this compound. This includes investigating the role of glutathione S-transferases (GSTs), aldose reductases, and other relevant enzymes in its detoxification. A critical challenge will be to distinguish the metabolic fate of the epoxy and aldehyde moieties, as they may be subject to different enzymatic and non-enzymatic reactions. Detailed metabolic profiling in various in vitro and in vivo model systems will be essential to map out these undiscovered pathways.

Advanced Mechanistic Studies of Adduct Formation and Biological Consequences

The high reactivity of this compound with nucleophilic biomolecules, such as proteins and DNA, is a key area for future investigation. The formation of adducts with these macromolecules can lead to alterations in their structure and function, with potential downstream biological consequences.

One notable reaction is the formation of N-substituted 2-alkylpyrroles from the interaction of 4,5-epoxy-2-alkenals, including this compound, with amino compounds. nih.gov This reaction represents a novel pathway for pyrrole (B145914) formation and underscores the high reactivity of this class of compounds. nih.gov Further research is needed to fully characterize the kinetics and mechanisms of these reactions with various amino acid residues in proteins.

Moreover, studies on the related compound, trans-4,5-epoxy-2(E)-decenal, have shown that it can react with deoxyadenosine (B7792050) and deoxyguanosine to form mutagenic etheno adducts. nih.gov It is conceivable that this compound could form similar adducts with DNA, and this possibility warrants thorough investigation.

A significant challenge will be to move beyond simple identification of adducts to understanding their biological impact. This will involve correlating specific adduct formation with alterations in protein function, enzyme activity, and cellular signaling pathways. Advanced mass spectrometry techniques will be crucial for identifying and quantifying these adducts in complex biological matrices. mdpi.com

Research AreaKey Questions to Address
Adduct Identification What is the full spectrum of amino acid and DNA base adducts formed by this compound?
Mechanistic Studies What are the reaction kinetics and mechanisms of adduct formation with different biomolecules?
Biological Consequences How do these specific adducts alter the function of proteins and the integrity of DNA?

Development of Novel Analytical Probes and Detection Systems

The development of sensitive and specific analytical tools for the detection and quantification of this compound in biological samples is a critical prerequisite for advancing our understanding of its roles in health and disease. Currently, there is a lack of analytical probes and detection systems specifically designed for this compound.

Future research should focus on the design and synthesis of novel chemical probes that can selectively react with this compound to generate a detectable signal, such as fluorescence or a change in mass. These probes could be based on chemistries that target the unique combination of the epoxy and α,β-unsaturated aldehyde functionalities.

Furthermore, the development of immunosensors or aptamer-based biosensors could provide highly specific and sensitive detection platforms. These systems would rely on the generation of antibodies or nucleic acid aptamers that can specifically recognize and bind to this compound or its stable derivatives. A major challenge in this area will be to achieve high specificity and avoid cross-reactivity with other structurally similar lipid peroxidation products.

Integration of "Omics" Technologies for Comprehensive Profiling in Model Systems

To gain a holistic understanding of the biological effects of this compound, it will be essential to integrate various "omics" technologies. These approaches can provide a comprehensive profile of the molecular changes induced by this reactive aldehyde in model systems.

Key "Omics" Approaches:

Proteomics: To identify the protein targets of this compound adduction and to quantify changes in protein expression and post-translational modifications.

Transcriptomics: To analyze changes in gene expression profiles in response to exposure to this compound, providing insights into the cellular pathways that are affected.

Metabolomics: To profile the metabolic perturbations caused by this compound, including its own biotransformation products and downstream effects on cellular metabolism.

Lipidomics: To investigate the impact of this compound on lipid metabolism and signaling.

By integrating data from these different omics platforms, researchers can construct a more complete picture of the cellular response to this compound. A significant challenge will be the bioinformatic analysis and interpretation of these large and complex datasets to identify key pathways and networks that are perturbed by this reactive aldehyde.

Omics TechnologyApplication in this compound Research
Proteomics Identification of protein adducts and expression changes.
Transcriptomics Analysis of gene expression alterations.
Metabolomics Profiling of metabolic disruptions and biotransformation.
Lipidomics Investigation of effects on lipid pathways.

Q & A

Q. How is trans-4,5-Epoxy-2E-heptenal identified and quantified in biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identification, leveraging its high sensitivity for volatile aldehydes. For quantification, calibration curves using synthetic standards are essential due to its low olfactory detection threshold (0.33 ppt in humans) .
  • Sample Preparation : Use solid-phase microextraction (SPME) to isolate the compound from complex matrices like blood or tissue homogenates. Avoid solvent interference by optimizing desorption temperatures .
  • Data Validation : Cross-check with nuclear magnetic resonance (NMR) for structural confirmation, particularly to distinguish cis- and trans-isomers via coupling constants (e.g., axial vs. equatorial proton orientations in cyclohexane rings) .

Q. What experimental models are suitable for studying its role in predator-prey interactions?

Methodological Answer:

  • Behavioral Assays : Use odorized logs impregnated with synthetic trans-4,5-Epoxy-2E-heptenal (1:100 dilution in diethyl phthalate) to simulate blood odor. Measure interaction times of carnivores (e.g., wolves, tigers) compared to controls .
  • Threshold Testing : Employ Y-maze olfactometers to determine species-specific detection thresholds. For example, meerkats show no significant difference in responses to synthetic vs. natural blood odor, suggesting its role as a "character impact compound" .

Advanced Research Questions

Q. How does the compound’s reactivity with nucleophiles influence its stability in biochemical assays?

Methodological Answer:

  • Kinetic Studies : Monitor aldehyde-nucleophile reactions (e.g., with cysteine residues) via UV-Vis spectroscopy at 280 nm. Use pseudo-first-order kinetics to calculate rate constants under varying pH and temperature conditions .
  • Stabilization Strategies : Store solutions in anhydrous solvents (e.g., dichloromethane) at -20°C to minimize hydrolysis. Add antioxidants like BHT (butylated hydroxytoluene) to prevent oxidation during long-term storage .

Q. What synthetic routes yield high enantiomeric purity of this compound?

Methodological Answer:

  • Epoxidation of 2E,4E-Dienals : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for stereoselective epoxidation. Monitor reaction progress via thin-layer chromatography (Rf = 0.3 in hexane:ethyl acetate 9:1) .
  • Chiral Resolution : Employ preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate purity via polarimetry and circular dichroism (CD) .

Q. How do interspecies differences in olfactory receptor binding affect responses to this compound?

Methodological Answer:

  • Receptor Modeling : Use homology modeling (e.g., SWISS-MODEL) to predict binding affinities of olfactory receptors (ORs) across species. Validate with calcium imaging in heterologously expressed ORs .
  • Comparative Genomics : Align OR gene sequences from carnivores (e.g., dogs) vs. herbivores to identify conserved residues critical for aldehyde detection .

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